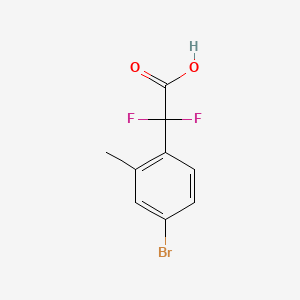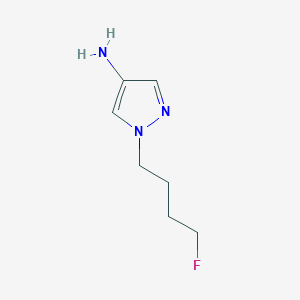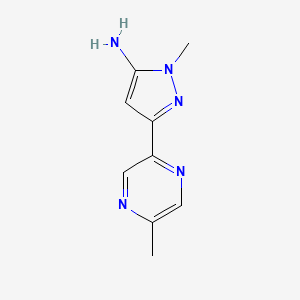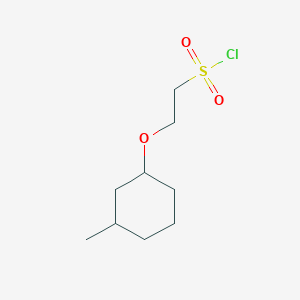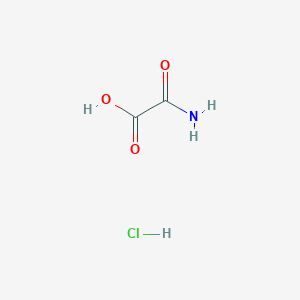
Carbamoylformic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamoylformic acid hydrochloride is a chemical compound with the molecular formula C3H5NO3·HCl. It is a derivative of formic acid and carbamic acid, and it is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamoylformic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of formic acid with urea in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of carbamoylformic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where formic acid and urea are combined with hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product. The resulting carbamoylformic acid is then purified and converted to its hydrochloride salt through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
Carbamoylformic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to formic acid and carbon dioxide.
Reduction: It can be reduced to formamide and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formic acid and carbon dioxide.
Reduction: Formamide and methanol.
Substitution: Various carbamoyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamoylformic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamoyl derivatives.
Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbamoyl compounds.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of carbamoylformic acid hydrochloride involves its reactivity with various nucleophiles and electrophiles. The carbamoyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create a wide range of compounds with diverse chemical properties.
Comparación Con Compuestos Similares
Carbamoylformic acid hydrochloride can be compared with other similar compounds such as carbamoyl chloride and carbamoyl fluoride. These compounds share similar reactivity patterns but differ in their specific chemical properties and applications. For example:
Carbamoyl chloride: More reactive and used in the synthesis of pesticides and pharmaceuticals.
Carbamoyl fluoride: Used in the synthesis of fluorinated organic compounds.
Conclusion
This compound is a versatile and reactive compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable reagent in organic synthesis and scientific research.
Propiedades
Número CAS |
996-32-7 |
|---|---|
Fórmula molecular |
C2H4ClNO3 |
Peso molecular |
125.51 g/mol |
Nombre IUPAC |
oxamic acid;hydrochloride |
InChI |
InChI=1S/C2H3NO3.ClH/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H |
Clave InChI |
PZYFLMADZGURAK-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)
![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
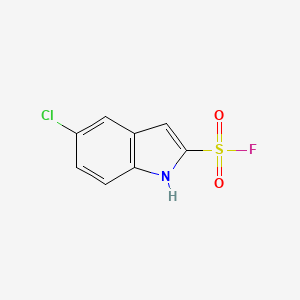

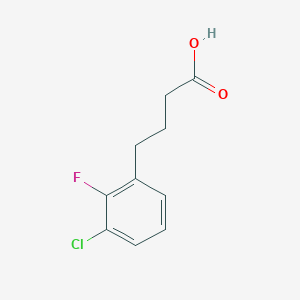

![tert-butyl (1R,5S,6R)-6-[(methylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13531315.png)
